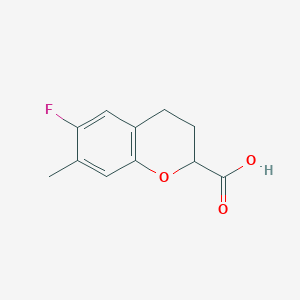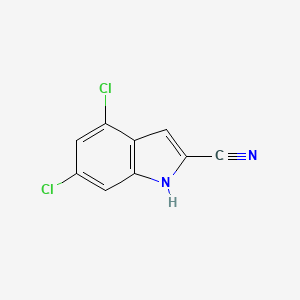![molecular formula C13H9NO2 B11891689 5H-Indeno[1,2-b]pyridine-5-carboxylic acid CAS No. 115623-53-5](/img/structure/B11891689.png)
5H-Indeno[1,2-b]pyridine-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-Indeno[1,2-b]pyridine-5-carboxylic acid is a heterocyclic organic compound that has garnered significant interest due to its unique chemical structure and potential applications in various fields. This compound features a pyridine ring fused with an indene moiety, making it a polycyclic aromatic hydrocarbon. Its molecular formula is C_12H_9NO_2, and it is known for its diverse biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Indeno[1,2-b]pyridine-5-carboxylic acid typically involves multicomponent reactions. One common method includes the reaction of aromatic aldehydes, malononitrile, and 1-indanone in the presence of ammonium acetate and acetic acid as a catalyst . This method allows for the direct formation of the compound through a sequential multicomponent reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5H-Indeno[1,2-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as sodium borohydride (NaBH_4) and lithium aluminum hydride (LiAlH_4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, reduced forms, and substituted compounds .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5H-Indeno[1,2-b]pyridine-5-carboxylic acid involves its interaction with molecular targets such as topoisomerase enzymes. By inhibiting these enzymes, the compound interferes with DNA replication and transcription, leading to its anticancer effects. The presence of the pyridine ring allows for resonance stabilization of intermediates, enhancing its reactivity in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[4,5-b]pyridine: Known for its diverse biological activities, including analgesic, anti-inflammatory, and antiviral properties.
Spiro-indeno[1,2-b]pyridine: Noted for its synthetic versatility and biological activity.
Uniqueness
5H-Indeno[1,2-b]pyridine-5-carboxylic acid stands out due to its specific fusion of the pyridine and indene rings, which imparts unique chemical and biological properties. Its ability to inhibit topoisomerase enzymes and its potential as an anticancer agent highlight its distinctiveness among similar compounds.
Propriétés
Numéro CAS |
115623-53-5 |
|---|---|
Formule moléculaire |
C13H9NO2 |
Poids moléculaire |
211.22 g/mol |
Nom IUPAC |
5H-indeno[1,2-b]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C13H9NO2/c15-13(16)11-8-4-1-2-5-9(8)12-10(11)6-3-7-14-12/h1-7,11H,(H,15,16) |
Clé InChI |
UHTGCTBHFHVONQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=C2N=CC=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3H-Cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B11891606.png)

![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11891612.png)
![7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine](/img/structure/B11891615.png)



![3,5-dimethyl-4-(1H-pyrrolo[3,2-b]pyridin-6-yl)isoxazole](/img/structure/B11891654.png)
![6,8-Dichloro-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11891665.png)

![5-Methyl-[2,3'-bipyridine]-5'-carboxamide](/img/structure/B11891670.png)


![2-Methoxy-5,6-dihydrobenzo[h]quinazoline](/img/structure/B11891691.png)
